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molecular formula C12H9FN4 B8667601 8-(4-Fluoro-phenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine

8-(4-Fluoro-phenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine

Cat. No. B8667601
M. Wt: 228.22 g/mol
InChI Key: YORNFNIFRCMNMT-UHFFFAOYSA-N
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Patent
US08486967B2

Procedure details

To a solution of hydroxylamine hydrochloride (370 mg, 5.32 mmol) and N,N-diisopropylethylamine (543 μL, 3.19 mmol) in MeOH (2 mL) and EtOH (2 mL) was added a solution of N-(3-(4-fluoro-phenyl)-pyridin-2-yl)-N′-ethoxycarbonyl-thiourea (340 mg, 1.06 mmol) in MeOH (2 mL) and EtOH (2 mL). The reaction mixture was stirred at room temperature for 1 hour and then at 60° C. for 3 hours. The solvents were evaporated and saturated aqueous NaHCO3 solution was added to the residue. The aqueous phase was extracted with CH2Cl2, the combined organic phases were dried over sodium sulfate, the solvent was evaporated and the residue purified by silica gel chromatography using dichloromethane/methanol (with 10% ammonia) as eluent. The title compound was obtained as a white solid (205 mg, 84%).
Quantity
370 mg
Type
reactant
Reaction Step One
Quantity
543 μL
Type
reactant
Reaction Step One
Name
N-(3-(4-fluoro-phenyl)-pyridin-2-yl)-N′-ethoxycarbonyl-thiourea
Quantity
340 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Yield
84%

Identifiers

REACTION_CXSMILES
Cl.NO.C([N:7](CC)C(C)C)(C)C.[F:13][C:14]1[CH:19]=[CH:18][C:17]([C:20]2[C:21]([NH:26][C:27]([NH:29]C(OCC)=O)=S)=[N:22][CH:23]=[CH:24][CH:25]=2)=[CH:16][CH:15]=1>CO.CCO>[F:13][C:14]1[CH:15]=[CH:16][C:17]([C:20]2[C:21]3[N:22]([N:7]=[C:27]([NH2:29])[N:26]=3)[CH:23]=[CH:24][CH:25]=2)=[CH:18][CH:19]=1 |f:0.1|

Inputs

Step One
Name
Quantity
370 mg
Type
reactant
Smiles
Cl.NO
Name
Quantity
543 μL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
N-(3-(4-fluoro-phenyl)-pyridin-2-yl)-N′-ethoxycarbonyl-thiourea
Quantity
340 mg
Type
reactant
Smiles
FC1=CC=C(C=C1)C=1C(=NC=CC1)NC(=S)NC(=O)OCC
Name
Quantity
2 mL
Type
solvent
Smiles
CO
Name
Quantity
2 mL
Type
solvent
Smiles
CCO
Name
Quantity
2 mL
Type
solvent
Smiles
CO
Name
Quantity
2 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at 60° C. for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The solvents were evaporated
ADDITION
Type
ADDITION
Details
saturated aqueous NaHCO3 solution was added to the residue
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic phases were dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the residue purified by silica gel chromatography

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC1=CC=C(C=C1)C=1C=2N(C=CC1)N=C(N2)N
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 205 mg
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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